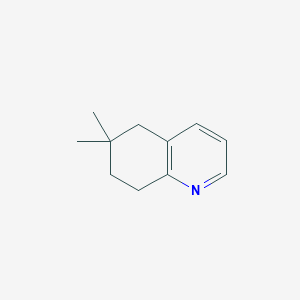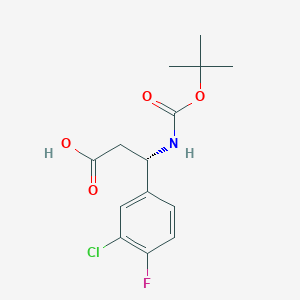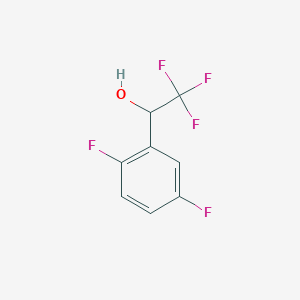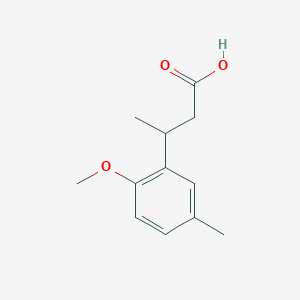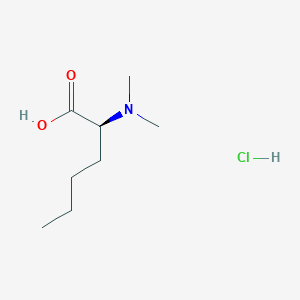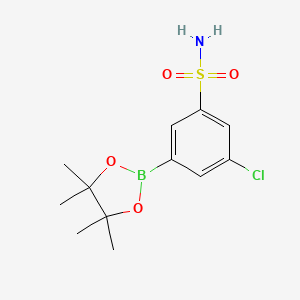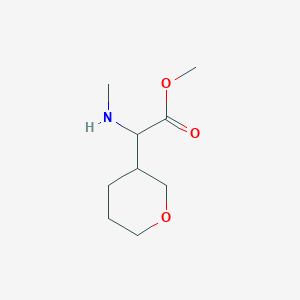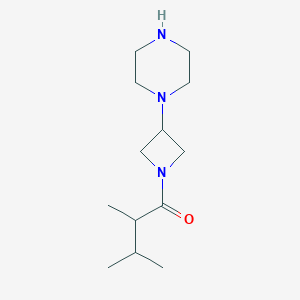
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: The azetidine intermediate and piperazine.
Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane (DCM).
Outcome: Formation of the final compound, 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of the Azetidine Ring
Reactants: 2,3-dimethylbutan-1-one and an appropriate azetidine precursor.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF).
Outcome: Formation of the azetidine ring structure.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or azetidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or azetidine derivatives.
科学的研究の応用
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
作用機序
The mechanism of action of 2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,3-Dimethyl-1-(piperazin-1-yl)butan-1-one
- 1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one
Uniqueness
2,3-Dimethyl-1-(3-(piperazin-1-yl)azetidin-1-yl)butan-1-one is unique due to the presence of both the piperazine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research applications.
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
2,3-dimethyl-1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(2)11(3)13(17)16-8-12(9-16)15-6-4-14-5-7-15/h10-12,14H,4-9H2,1-3H3 |
InChIキー |
YSEYSHGADHTDRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)N1CC(C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)
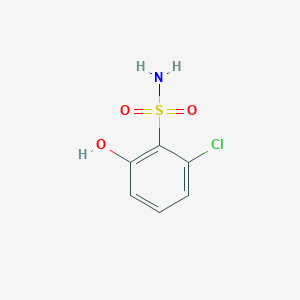
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)

![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
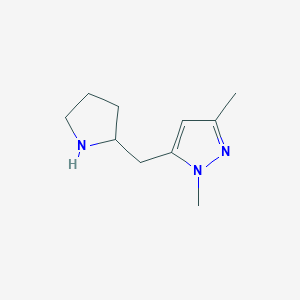
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
